2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS No.: 946253-90-3
Cat. No.: VC7791324
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946253-90-3 |
|---|---|
| Molecular Formula | C20H18N4O2S |
| Molecular Weight | 378.45 |
| IUPAC Name | 2-(4-methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C20H18N4O2S/c1-13-3-5-14(6-4-13)12-27-20-22-21-19(25)18-11-17(23-24(18)20)15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | SXXNJFWBKQTQOW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC |
Introduction
2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d]124triazin-4(5H)-one is a complex heterocyclic aromatic compound featuring a pyrazolo[1,5-d] triazine core. This compound is synthesized through multi-step reactions involving various precursors and functional groups. The presence of methoxy and thioether substituents contributes to its unique chemical properties and potential pharmacological effects .
Potential Applications and Biological Activity
Research into 2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d] triazin-4(5H)-one is ongoing to explore its full potential across various fields of science and medicine. The compound's unique structure suggests potential applications in pharmaceuticals, particularly in areas where heterocyclic compounds have shown promise, such as anticancer and antimicrobial research.
Comparison with Similar Compounds
Similar heterocyclic compounds, such as those featuring pyrazolo[1,5-a]pyrazine or triazine cores, have shown potential in various research applications due to their unique chemical reactivity and biological activity. For example, compounds with chlorophenyl and thioether groups have been explored for anticancer properties.
Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume